molecular formula C20H12F2O4 B10868437 Bis(4-fluorophenyl) benzene-1,3-dicarboxylate

Bis(4-fluorophenyl) benzene-1,3-dicarboxylate

Cat. No.: B10868437
M. Wt: 354.3 g/mol
InChI Key: JZILVICNVSRZMY-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl) benzene-1,3-dicarboxylate is an organic compound with the molecular formula C20H12F2O4 It is characterized by the presence of two 4-fluorophenyl groups attached to a benzene-1,3-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-fluorophenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of bis(4-fluorophenyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-fluorophenyl) benzene-1,3-dicarboxylate is unique due to its specific combination of fluorophenyl groups and ester functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C20H12F2O4

Molecular Weight

354.3 g/mol

IUPAC Name

bis(4-fluorophenyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H12F2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h1-12H

InChI Key

JZILVICNVSRZMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)F

Origin of Product

United States

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